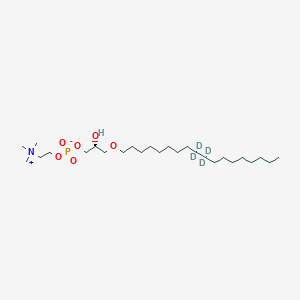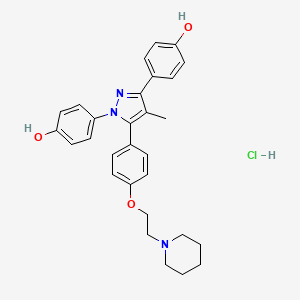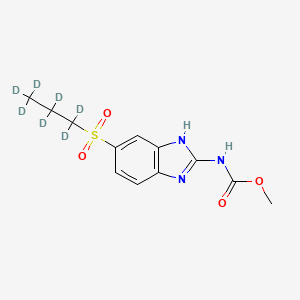
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyruvate Carboxylase-IN-1 is a potent inhibitor of pyruvate carboxylase, an enzyme that plays a crucial role in gluconeogenesis and lipogenesis. This compound is known for its ability to inhibit pyruvate carboxylase activity in both cell-based and cell-free assays, making it a valuable tool in biochemical research .
Méthodes De Préparation
The synthesis of Pyruvate Carboxylase-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Pyruvate Carboxylase-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Pyruvate Carboxylase-IN-1 can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Applications De Recherche Scientifique
Pyruvate Carboxylase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of pyruvate carboxylase and to develop new inhibitors for therapeutic purposes.
Biology: The compound is used to investigate the role of pyruvate carboxylase in various metabolic pathways, including gluconeogenesis and lipogenesis.
Medicine: Pyruvate Carboxylase-IN-1 is being explored as a potential therapeutic agent for conditions such as diabetes and cancer, where pyruvate carboxylase activity is dysregulated.
Industry: The compound is used in the development of new drugs and in the study of metabolic disorders
Mécanisme D'action
Pyruvate Carboxylase-IN-1 exerts its effects by binding to the active site of pyruvate carboxylase, thereby inhibiting its activity. This inhibition disrupts the conversion of pyruvate to oxaloacetate, a critical step in gluconeogenesis and lipogenesis. The molecular targets involved include the biotin carboxylase and carboxyltransferase domains of pyruvate carboxylase. The pathways affected by this inhibition include the tricarboxylic acid cycle and various biosynthetic pathways .
Comparaison Avec Des Composés Similaires
Pyruvate Carboxylase-IN-1 is unique in its high potency and specificity for pyruvate carboxylase. Similar compounds include:
Acetyl-CoA carboxylase inhibitors: These compounds inhibit a different carboxylase enzyme involved in fatty acid metabolism.
Propionyl-CoA carboxylase inhibitors: These inhibitors target another carboxylase enzyme involved in amino acid metabolism.
3-Methylcrotonyl-CoA carboxylase inhibitors: These compounds inhibit an enzyme involved in leucine catabolism. Compared to these inhibitors, Pyruvate Carboxylase-IN-1 is more specific for pyruvate carboxylase and has a higher potency, making it a valuable tool for studying this enzyme
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-methoxy-9,10-dihydrophenanthrene-4,5-diol |
InChI |
InChI=1S/C15H14O3/c1-18-11-7-10-6-5-9-3-2-4-12(16)14(9)15(10)13(17)8-11/h2-4,7-8,16-17H,5-6H2,1H3 |
Clé InChI |
KQMGXHNRKZYDEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)


![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)




